2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Description
2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a boron-containing acetamide derivative characterized by a 4-methylpiperazine moiety linked via an acetamide group to a phenyl ring substituted with a pinacol boronic ester at the meta position. Its molecular formula is C₂₀H₃₂BN₃O₃, with a molecular weight of 373.30 g/mol and a CAS registry number 1704121-82-3 . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a pivotal feature for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BN3O3/c1-18(2)19(3,4)26-20(25-18)15-7-6-8-16(13-15)21-17(24)14-23-11-9-22(5)10-12-23/h6-8,13H,9-12,14H2,1-5H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISGCAVJDFIXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 522.6 g/mol. The structure includes a piperazine moiety and a dioxaborolane group, which are significant for its biological interactions.
Research indicates that the compound may act as an inhibitor of specific protein kinases, particularly those involved in cancer pathways. For instance, it has been shown to selectively inhibit DDR1 (Discoidin Domain Receptor 1), which is implicated in various cancers. The inhibition of DDR1 can lead to reduced tumor cell migration and invasion, making it a target for cancer therapy.
1. Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant anticancer properties. It was found to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells with an IC50 value of approximately 23.8 nM against DDR1. The compound effectively suppressed tumorigenicity and cell migration in NSCLC models at concentrations ranging from 1.25 to 5 μM .
2. Selectivity and Potency
The selectivity of the compound for DDR1 over other kinases is notable. In comparative studies, it showed minimal inhibitory effects on DDR2 and other kinases such as Bcr-Abl and c-Kit, indicating a favorable selectivity profile that could reduce off-target effects in therapeutic applications .
Case Study 1: NSCLC Cell Lines
A study evaluated the effect of the compound on NSCLC cell lines using wound healing assays and transwell assays. Results indicated that treatment with the compound significantly reduced wound closure by up to 84% at higher concentrations (5 μM), demonstrating its potential as a therapeutic agent in lung cancer treatment .
Case Study 2: In Vivo Models
Further investigations into animal models have shown that the administration of this compound resulted in a marked reduction in tumor size and metastasis when compared to control groups. These findings support its potential use in clinical settings for managing advanced cancer cases.
Data Summary Table
| Biological Activity | IC50 Value | Selectivity | Effect on Cell Migration |
|---|---|---|---|
| DDR1 Inhibition | 23.8 nM | High | Reduced by up to 84% |
| DDR2 Inhibition | 1740 nM | Low | Not significant |
| Bcr-Abl Inhibition | >10 μM | Negligible | Not significant |
| c-Kit Inhibition | >10 μM | Negligible | Not significant |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional and Pharmacological Differences
Boronic Ester Position and Reactivity
- The meta-substituted boronic ester in the target compound contrasts with para-substituted analogues (e.g., ). Meta substitution may alter steric and electronic properties, affecting cross-coupling efficiency with aryl halides .
- Cyclopropyl-containing analogues () lack the piperazine moiety, reducing solubility and limiting applications in receptor-targeted drug design.
Piperazine Substituent Effects
- Benzothiazole derivatives () demonstrate anticancer activity, suggesting the acetamide-piperazine scaffold has intrinsic bioactivity. However, the absence of a boronic ester limits their utility in prodrug strategies .
Table 2: Key Research Insights
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups influencing the reactivity of this compound?
- The compound contains a 4-methylpiperazine moiety linked to an acetamide backbone and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. The boronate ester enables Suzuki-Miyaura cross-coupling reactions, while the piperazine moiety may modulate solubility and binding affinity in biological systems .
- Methodological Insight : Confirm structural integrity via -NMR (e.g., piperazine proton resonances at δ 2.4–3.0 ppm) and -NMR (boron signal near 30 ppm for dioxaborolanes) .
Q. What synthetic routes are reported for this compound?
- A common approach involves coupling 3-(pinacol boronate)phenylacetic acid with 1-methylpiperazine via an amide bond. For example:
- Step 1 : Activate the carboxylic acid (e.g., using HATU or EDC) .
- Step 2 : React with 4-methylpiperazine under basic conditions (e.g., DIPEA in DMF) .
Q. How can researchers validate purity and stability under experimental conditions?
- Analytical Techniques :
| Technique | Target | Acceptance Criteria |
|---|---|---|
| HPLC-UV | Purity | ≥95% (λ = 254 nm) |
| TGA | Thermal stability | Decomposition >150°C |
| Karl Fischer | Moisture | <0.5% w/w |
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for Suzuki-Miyaura coupling?
- Use density functional theory (DFT) to predict boronate reactivity. For example:
- Calculate HOMO-LUMO gaps to assess nucleophilicity of the boronate ester .
- Simulate Pd-catalyzed coupling transition states to identify optimal bases (e.g., KCO vs. CsCO) .
Q. What strategies resolve contradictory bioactivity data across cell lines?
- Case Study : Discrepancies in IC values (e.g., 5 µM vs. 20 µM in kinase assays) may arise from:
- Cell permeability : Assess logP (predicted ~2.5 for this compound) and use LC-MS to quantify intracellular concentrations .
- Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) .
Q. How to design structure-activity relationship (SAR) studies targeting the piperazine-boronate pharmacophore?
- Key Modifications :
| Region | Modification | Biological Impact |
|---|---|---|
| Piperazine | Replace methyl with ethyl | Alters solubility and CNS penetration |
| Boronate | Substitute pinacol with neopentyl glycol | Enhances metabolic stability |
- Methodology : Synthesize analogs via parallel chemistry (e.g., 96-well plate format) and screen against target panels (e.g., GPCRs, kinases) .
Q. What are the challenges in scaling up synthesis while maintaining boronate integrity?
- Critical Factors :
- Oxygen sensitivity : Use Schlenk techniques or flow reactors for large-scale coupling .
- Byproduct formation : Optimize Pd catalyst loading (e.g., 0.5–2 mol% Pd(PPh)) to minimize aryl deboronation .
Q. How to address discrepancies in in vitro vs. in vivo pharmacokinetic data?
- Hypothesis : Poor oral bioavailability due to boronate ester hydrolysis in gastric fluid.
- Testing Protocol :
- In vitro : Simulate gastric pH (1.2) and measure half-life of boronate group via LC-MS .
- In vivo : Administer via IV (control) vs. oral routes in rodent models; compare AUC and C .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
